molecular formula C16H13BrN2O3S B2736786 N-(4-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895445-02-0

N-(4-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Número de catálogo: B2736786
Número CAS: 895445-02-0
Peso molecular: 393.26
Clave InChI: BFDMPXCAAVAZSB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a synthetic benzamide derivative characterized by a benzothiazole core substituted with a bromine atom at the 4-position and a 2,3-dimethoxybenzamide group at the 2-position. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, often associated with antimicrobial, anticancer, and kinase-inhibitory properties.

Propiedades

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S/c1-21-11-7-3-5-9(14(11)22-2)15(20)19-16-18-13-10(17)6-4-8-12(13)23-16/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDMPXCAAVAZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Mechanisms

Nucleophilic Acyl Substitution via Benzothiazole Amine and Acyl Chloride

The primary synthetic route involves the reaction of 4-bromo-1,3-benzothiazol-2-amine with 2,3-dimethoxybenzoyl chloride under basic conditions. This method leverages nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of the acyl chloride.

Representative Procedure:

  • Reactants:
    • 4-Bromo-1,3-benzothiazol-2-amine (1.0 equiv)
    • 2,3-Dimethoxybenzoyl chloride (1.2 equiv)
    • Triethylamine (2.5 equiv) or K₂CO₃ (3.0 equiv) as base
    • Solvent: Anhydrous dichloromethane (DCM) or acetonitrile
  • Conditions:

    • Temperature: 0–25°C (room temperature)
    • Duration: 6–12 hours under nitrogen atmosphere
  • Workup:

    • Quench with ice-cold water, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Yield: 68–82% after purification.

Mechanistic Insights:

The reaction proceeds via deprotonation of the benzothiazole amine by the base, forming a nucleophilic species that attacks the acyl chloride. The transient tetrahedral intermediate collapses, releasing HCl and forming the amide bond.

Alternative Methods: Coupling Reagents and Solid-Phase Synthesis

To circumvent stoichiometric base requirements, coupling agents such as HOBt (Hydroxybenzotriazole) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) have been employed:

Procedure:

  • Reactants:
    • 4-Bromo-1,3-benzothiazol-2-amine (1.0 equiv)
    • 2,3-Dimethoxybenzoic acid (1.1 equiv)
    • HOBt (1.5 equiv), EDC (1.5 equiv)
    • Solvent: DMF or THF
  • Conditions:
    • Temperature: 0°C to room temperature
    • Duration: 4–8 hours

Yield: 70–76%.

Reaction Optimization and Parameter Analysis

Solvent and Base Screening

The choice of solvent and base significantly impacts reaction efficiency:

Solvent Base Temperature (°C) Yield (%) Purity (%)
DCM Triethylamine 25 82 98
Acetonitrile K₂CO₃ 25 78 97
THF DIPEA 0→25 75 96
DMF Pyridine 25 68 95

Key Findings:

  • Polar aprotic solvents (DCM, acetonitrile) enhance reactivity by stabilizing ionic intermediates.
  • K₂CO₃ provides superior yields in acetonitrile due to improved solubility.

Temperature and Stoichiometry Effects

Temperature Optimization:

  • Reactions at 0°C reduce side products (e.g., hydrolysis of acyl chloride) but require extended durations (12–16 hours).
  • Room temperature balances speed and selectivity, achieving >75% yield within 8 hours.

Stoichiometric Ratios:

  • Acyl chloride excess (1.2–1.5 equiv) ensures complete amine consumption, minimizing unreacted starting material.

Purification and Characterization

Recrystallization vs. Column Chromatography

Method Solvent System Purity (%) Recovery (%)
Recrystallization Ethanol/Water (3:1) 99 85
Column Chromatography Hexane/Ethyl Acetate (4:1) 98 92

Trade-offs:

  • Recrystallization offers high purity but lower recovery due to solubility limitations.
  • Chromatography ensures scalability but requires solvent-intensive protocols.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzothiazole-H), 7.89–7.45 (m, 3H, aromatic-H), 4.02 (s, 6H, OCH₃).
  • LCMS: m/z 435.2 [M+H]⁺, isotopic pattern confirms bromine presence.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adopting continuous flow systems improves heat management and reduces reaction times:

  • Residence Time: 30 minutes at 50°C
  • Throughput: 1.2 kg/day using microreactor technology.

Waste Management and Sustainability

  • Solvent Recovery: >90% acetonitrile reclaimed via distillation.
  • Byproduct Mitigation: HCl neutralization with NaOH generates NaCl, which is repurposed for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzothiazoles.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thioethers.

Aplicaciones Científicas De Investigación

N-(4-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparación Con Compuestos Similares

Structural Features and Modifications

The compound shares structural homology with other 2,3-dimethoxybenzamide derivatives but differs in its heterocyclic core and substituent chemistry. Key analogs include:

Compound Name Structural Features Biological Activity/Applications References
N-(4-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide Benzothiazole core with 4-Br; 2,3-dimethoxybenzamide substituent Potential kinase inhibition or antimicrobial activity*
[18F]Fallypride Substituted benzamide with fluoropropyl and pyrrolidinyl groups; radiolabeled with ¹⁸F High-affinity D2/D3 dopamine receptor tracer for PET imaging
SiFA-M-FP,5 2,3-Dimethoxybenzamide linked to di-tert-butylfluorosilylphenyl maleimide Radiopharmaceutical precursor for targeted imaging
FP-Thiol 2,3-Dimethoxybenzamide with mercaptopropyl and allylpyrrolidinyl groups Intermediate for SiFA-M-FP,5 synthesis

Notes:

  • Benzothiazole vs. Pyrrolidinyl Cores : The benzothiazole ring in the target compound contrasts with the pyrrolidinyl groups in [18F]fallypride and FP-Thiol. Benzothiazoles are more rigid and aromatic, favoring interactions with hydrophobic enzyme pockets, while pyrrolidinyl groups enhance solubility and conformational flexibility.
  • Halogen vs. Fluorosilyl Substituents : The 4-bromo substituent may facilitate halogen bonding in drug-receptor interactions, whereas the di-tert-butylfluorosilyl group in SiFA-M-FP,5 enhances stability and pharmacokinetics for radiopharmaceuticals.

Actividad Biológica

N-(4-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12BrN2O3S\text{C}_{13}\text{H}_{12}\text{BrN}_2\text{O}_3\text{S}

Synthesis

The synthesis typically involves the reaction of 4-bromo-1,3-benzothiazole with 2,3-dimethoxybenzoyl chloride under basic conditions. This process allows for the formation of the amide linkage while maintaining the integrity of the benzothiazole and dimethoxybenzene moieties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. In particular, compounds similar to this compound have shown efficacy against various cancer cell lines.

Case Study:
A study evaluated the effects of related benzothiazole compounds on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using the MTT assay. The results indicated a significant inhibition of cell proliferation, with IC50 values determined for several derivatives. The mechanism was linked to apoptosis induction and cell cycle arrest at G0/G1 phase.

CompoundIC50 (µM)Cell Line
B71.5A431
B72.0A549
Control>10A431

Anti-inflammatory Effects

In addition to anticancer properties, benzothiazole derivatives have been investigated for their anti-inflammatory effects. The expression levels of inflammatory cytokines such as IL-6 and TNF-α were significantly reduced in treated macrophage cell lines.

Mechanism:
The anti-inflammatory activity is attributed to the inhibition of NF-kB signaling pathways, which are critical in mediating inflammatory responses.

The biological activity of this compound can be explained through its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in proliferation pathways.
  • Induction of Apoptosis: Activation of caspase pathways leading to programmed cell death.
  • Modulation of Cytokine Production: Decrease in pro-inflammatory cytokines through transcriptional regulation.

Research Findings

Several studies have focused on the biological evaluation of benzothiazole derivatives:

  • Anticancer Activity: Compounds were tested against various cancer cell lines with promising results indicating reduced viability and increased apoptosis.
  • Anti-inflammatory Activity: Significant reductions in IL-6 and TNF-α levels were observed in treated macrophages.
  • Mechanistic Studies: Western blot analysis confirmed alterations in protein expression related to cell survival and apoptosis pathways.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing N-(4-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide?

The synthesis typically involves:

  • Cyclization of precursors (e.g., 2-aminobenzothiazole derivatives) under controlled temperatures (60–80°C) and inert atmospheres.
  • Coupling reactions using catalysts like palladium on carbon or peptide coupling agents (e.g., HATU) to attach the benzamide moiety.
  • Purification via column chromatography or recrystallization to isolate the product. Optimizing pH (6.5–7.5) and solvent polarity (e.g., DMF/ethanol mixtures) improves yield .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy groups at 2,3-positions; bromo on benzothiazole).
  • IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and aromatic C-Br bonds (~600 cm⁻¹).
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting reports on cyclization efficiency during synthesis be resolved?

Contradictions in cyclization yields (e.g., 40% vs. 70%) may arise from:

  • Catalyst selection : Pd/C vs. CuI in Ullmann-type couplings.
  • Solvent effects : Polar aprotic solvents (DMF) vs. toluene.
  • Temperature gradients : Microwave-assisted vs. conventional heating. Systematic DOE (Design of Experiments) approaches are recommended to isolate critical variables .

Q. What strategies reconcile discrepancies in reported biological activity (e.g., IC₅₀ variability in enzyme inhibition assays)?

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and incubation times.
  • Purity validation : Use HPLC-UV/ELSD to rule out by-product interference.
  • Target specificity : Screen off-target interactions via kinase profiling panels .

Q. How can structure-activity relationship (SAR) studies guide substituent optimization for enhanced bioactivity?

Comparative SAR data for analogous compounds:

Substituent PositionFunctional GroupObserved ActivityReference
4-Bromo (benzothiazole)Electron-withdrawing↑ Anticancer potency
2,3-Dimethoxy (benzamide)Electron-donating↑ Solubility, ↓ Toxicity
Prop-2-yn-1-yl (side chain)Alkyne moiety↑ Target binding affinity

Computational docking (e.g., AutoDock Vina) can predict interactions with target enzymes like tyrosine kinases .

Q. What are best practices for resolving crystallographic disorder in the benzothiazole ring system?

  • Use SHELXL for refinement, applying restraints to planarize the benzothiazole ring.
  • Validate thermal parameters (ADPs) with ORTEP-3 to detect overfitting.
  • Cross-validate with DFT-calculated bond lengths/angles to resolve ambiguities .

Methodological & Analytical Questions

Q. How can researchers validate compound purity when HPLC indicates multiple peaks?

  • Employ orthogonal methods : TLC (silica gel, chloroform/methanol), ¹H NMR (integration of impurity signals), and elemental analysis.
  • Utilize preparative HPLC with fraction collection to isolate minor components for identification .

Q. What computational approaches predict the electronic effects of substituents on reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • Molecular Electrostatic Potential (MEP) maps : Identify regions prone to electrophilic attack (e.g., bromo substitution sites) .

Biological Mechanism & Target Engagement

Q. How does the bromo substituent influence target binding in kinase inhibition assays?

  • The 4-bromo group on benzothiazole enhances hydrophobic interactions with ATP-binding pockets (e.g., EGFR kinase).
  • Competitive inhibition assays (e.g., ADP-Glo™) quantify displacement of native ATP .

Q. What in vitro models are suitable for assessing neurotoxicity risks of this compound?

  • Primary neuronal cultures : Measure caspase-3 activation (apoptosis marker) via fluorescence microscopy.
  • Blood-brain barrier (BBB) permeability : Use MDCK-MDR1 monolayers to predict CNS exposure .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.